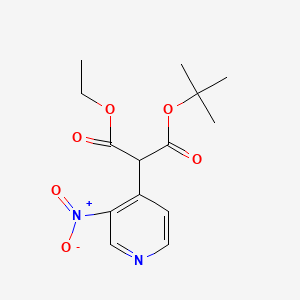

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate

CAS No.: 932702-14-2

Cat. No.: VC8009906

Molecular Formula: C14H18N2O6

Molecular Weight: 310.30

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932702-14-2 |

|---|---|

| Molecular Formula | C14H18N2O6 |

| Molecular Weight | 310.30 |

| IUPAC Name | 3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate |

| Standard InChI | InChI=1S/C14H18N2O6/c1-5-21-12(17)11(13(18)22-14(2,3)4)9-6-7-15-8-10(9)16(19)20/h6-8,11H,5H2,1-4H3 |

| Standard InChI Key | DYROSYKMPSCHIP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Identification

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate (CAS: 932702-14-2) is a malonic acid derivative characterized by a propanedioate backbone substituted with tert-butyl and ethyl ester groups at the 1- and 3-positions, respectively. The 2-position is functionalized with a 3-nitropyridin-4-yl moiety, introducing aromatic and nitro-group reactivity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate | |

| CAS Number | 932702-14-2 | |

| Molecular Formula | C₁₅H₂₀N₂O₇ | |

| Purity | 95% | |

| Synonyms | SCHEMBL15649573, AKOS033559724 |

The tert-butyl group enhances steric bulk, potentially influencing the compound’s solubility and reactivity, while the nitro-pyridine group contributes to electron-deficient aromatic behavior, making it a candidate for nucleophilic substitution reactions .

Synthesis and Manufacturing

The synthesis of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is inferred from patented methodologies for analogous malonic acid derivatives. A representative approach involves:

-

Esterification: Diethyl malonate reacts with 3-nitropyridin-4-yl chloride under basic conditions to introduce the aromatic moiety .

-

Selective Alkylation: Sequential alkylation with tert-butyl and ethyl bromides in the presence of a phase-transfer catalyst (e.g., benzyltrimethylammonium hydroxide) achieves regioselective esterification .

-

Purification: The crude product is purified via fractional distillation or silica gel chromatography, yielding a pale yellow oil .

Key challenges include minimizing hydrolysis of the nitro group and ensuring regioselectivity. The patent EP0254080B1 details analogous syntheses using tert-butyl esters, emphasizing inert atmospheres (e.g., helium) to prevent oxidation .

| Parameter | Value | Source |

|---|---|---|

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Respiratory Irritation (Category 3) | |

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume